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Compound of Interest

Compound Name: Dibenzyl ether

Cat. No.: B089814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibenzyl
ether, a common organic compound with applications in various fields, including its use as a
plasticizer and in fragrance formulations. This document presents its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dibenzyl ether (C14H140, Molar
Mass: 198.26 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data[1]

Solvent: CDCls, Frequency: 90 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
) Aromatic protons
7.33 Multiplet 10H
(CeH5s)
_ Methylene protons (-
454 Singlet 4H

CHz-)

13C NMR (Carbon-13 NMR) Data[1]

Solvent: CDCIs, Frequency: 25.16 MHz

Chemical Shift (d) ppm Assignment

128.34 Aromatic CH

127.69 Aromatic CH

127.56 Aromatic C (quaternary)
72.07 Methylene carbon (-CHz2)

Infrared (IR) Spectroscopy

The IR spectrum of dibenzyl ether is characterized by the following significant absorption
bands. The most prominent feature for ethers is the strong C-O stretching vibration.[2]
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Wavenumber (cm~?) Intensity Assignment

3080 - 3030 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1600 - 1450 Medium to Weak Aromatic C=C ring stretch
Asymmetric C-O-C stretch

1300 - 1200 Strong (characteristic for aryl ethers)
[3]

1120 - 1085 Strong C-O stretch
C-H out-of-plane bend

740 - 690 Strong

(monosubstituted benzene)

Mass Spectrometry (MS)

The mass spectrum of dibenzyl ether obtained by electron ionization (El) shows a

characteristic fragmentation pattern.

lonization Method: Electron lonization (El), 70 eV[4]

mlz Relative Intensity (%) Assignment

198 ~10 Molecular ion [M]*

107 ~15 [C7H7O]*

o1 100 l[j(:::]* (Tropylium ion) - Base
77 ~70 [CeHs]* (Phenyl ion)

65 ~45 [CsHs]*

51 ~60 [CaHs]*

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-25 mg of dibenzyl ether for *H NMR or 50-100 mg
for 3C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated
solvent, such as chloroform-d (CDCIs), in a clean, dry NMR tube. The tube should be capped
to prevent solvent evaporation.

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 90 MHz
or 300 MHz instrument.

Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being
observed (*H or 13C). The magnetic field is locked onto the deuterium signal of the solvent to
ensure stability. Shimming is performed to optimize the homogeneity of the magnetic field,
which improves spectral resolution.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at
7.26 ppm for tH NMR and CDCls at 77.16 ppm for 133C NMR) or an internal standard such as
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like dibenzyl ether, the simplest method is to place
a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., carbon tetrachloride, CCla).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the
spectrum.

Data Acquisition: A background spectrum of the salt plates (or the solvent) is recorded first.
Then, the spectrum of the sample is recorded. The instrument software automatically
subtracts the background spectrum from the sample spectrum to produce the final IR
spectrum.
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Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus
wavenumber (cm™1), is analyzed to identify the characteristic absorption bands
corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the dibenzyl ether sample is introduced into the
mass spectrometer, often via direct infusion or through a gas chromatography (GC) column
for separation from any impurities.

lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV in electron ionization). This process removes an electron from the
molecule, creating a positively charged molecular ion ([M]*) and causing it to fragment in a
reproducible manner.

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into
a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dibenzyl ether.
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Workflow for Spectroscopic Analysis of Dibenzyl Ether
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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